molecular formula C20H22FN5O3S B2619682 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034615-39-7

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2619682
CAS No.: 2034615-39-7
M. Wt: 431.49
InChI Key: SDOLDEPMCHSLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” is a complex organic compound that features a combination of fluoropyrimidine, piperidine, methyloxazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” typically involves multi-step organic synthesis. Key steps may include:

    Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.

    Piperidine ring formation: This step may involve cyclization reactions using appropriate starting materials.

    Methyloxazole synthesis: This can be synthesized via cyclization reactions involving oxazole precursors.

    Benzenesulfonamide attachment: This step involves sulfonation reactions to attach the benzenesulfonamide group to the core structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or methyloxazole moieties.

    Reduction: Reduction reactions can occur, potentially affecting the fluoropyrimidine or benzenesulfonamide groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be common, especially involving the fluoropyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

Medically, it could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

Industrially, it may find applications in the development of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: can be compared with other fluoropyrimidine-containing compounds, piperidine derivatives, or benzenesulfonamide analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-14-25-19(13-29-14)16-2-4-18(5-3-16)30(27,28)24-10-15-6-8-26(9-7-15)20-22-11-17(21)12-23-20/h2-5,11-13,15,24H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOLDEPMCHSLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.